molecular formula C14H20N2 B14615726 Benzenamine, N-(1,2,5-trimethyl-4-piperidinylidene)- CAS No. 60585-74-2

Benzenamine, N-(1,2,5-trimethyl-4-piperidinylidene)-

Cat. No.: B14615726
CAS No.: 60585-74-2
M. Wt: 216.32 g/mol
InChI Key: ORRGIBVZINDOFL-UHFFFAOYSA-N
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Description

Benzenamine, N-(1,2,5-trimethyl-4-piperidinylidene)- is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzenamine group attached to a piperidinylidene moiety. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(1,2,5-trimethyl-4-piperidinylidene)- can be achieved through several synthetic routes. One common method involves the reaction of benzenamine with 1,2,5-trimethyl-4-piperidone under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-(1,2,5-trimethyl-4-piperidinylidene)- involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1,2,5-trimethyl-4-piperidinylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzenamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles, and the reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Benzenamine, N-(1,2,5-trimethyl-4-piperidinylidene)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, N-(1,2,5-trimethyl-4-piperidinylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2,4,5-trimethyl-: Another trimethyl-substituted benzenamine with different substitution patterns.

    Benzenamine, 4-methoxy-N-(1,2,5-trimethyl-4-piperidinylidene)-: A similar compound with a methoxy group.

Uniqueness

Benzenamine, N-(1,2,5-trimethyl-4-piperidinylidene)- is unique due to its specific substitution pattern and the presence of the piperidinylidene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

60585-74-2

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1,2,5-trimethyl-N-phenylpiperidin-4-imine

InChI

InChI=1S/C14H20N2/c1-11-10-16(3)12(2)9-14(11)15-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3

InChI Key

ORRGIBVZINDOFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC2=CC=CC=C2)C(CN1C)C

Origin of Product

United States

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